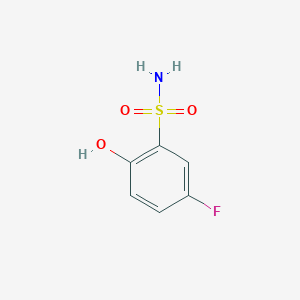

5-Fluoro-2-hydroxybenzenesulfonamide

Vue d'ensemble

Description

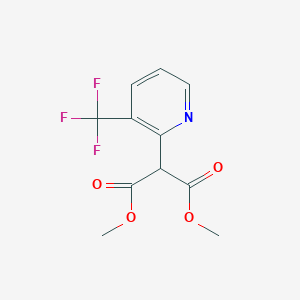

5-Fluoro-2-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H6FNO3S . It has a molecular weight of 191.18 .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-hydroxybenzenesulfonamide consists of a benzene ring with a fluorine atom and a hydroxyl group attached to it, along with a sulfonamide group .Applications De Recherche Scientifique

Organic Building Blocks

5-Fluoro-2-hydroxybenzenesulfonamide is used as an organic building block in chemical research . It’s a part of the fluorinated building blocks, which are often used in the synthesis of complex organic molecules .

Fluorescent Probes

Fluorescent probes are powerful tools with vast potential for application in chemical biology . The specific characteristics of the main group of fluorophores, including 5-Fluoro-2-hydroxybenzenesulfonamide, have boosted their investigation in various research areas .

Medicinal Chemistry

The necessity of fluorescent tags applicable in different studies of subcellular localization and mechanisms of action of bioactive compounds has increased the development of fluorophores and new synthetic protocols toward the application in medicinal chemistry .

Drug Discovery

These molecules are being widely used in drug discovery . The fluorescence emission can be measured with great sensitivity, versatility, and quantitative capacity .

Cell Imaging

5-Fluoro-2-hydroxybenzenesulfonamide is used in cell imaging . The composition of the probe can be varied in order to control the excitation and emission of wavelengths, binding affinity to the molecular target, chemical reactivity, among others .

Environmental Analysis

This compound is also used in environmental analysis . The fluorescent functional group changes its fluorescence emission when binding to a specific region of the target biomolecule, in response to a chemical reaction or alteration in their environment .

Detection of Cu2+ in Biological Systems

In 0.01 M Tris–HCl buffer (pH 7.2), the probe exhibited a highly selective fluorescence response only to Cu2+, allowing the probe to be used for the direct detection of Cu2+ in some biological systems .

Applications in Fluids

Preliminary applications in fluids such as human serum and cerebrospinal fluid have been demonstrated . This shows the potential of 5-Fluoro-2-hydroxybenzenesulfonamide in various biological and medical applications .

Orientations Futures

While specific future directions for 5-Fluoro-2-hydroxybenzenesulfonamide are not available, fluorinated compounds are being extensively studied for their potential applications in medicine . For instance, non-coding RNAs are being investigated for their role in determining patient response to fluorouracil, a fluorinated compound .

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as 5-fluorouracil, primarily target the enzyme thymidylate synthase . This enzyme plays a crucial role in DNA synthesis, making it a common target for many anticancer drugs .

Mode of Action

Based on the mechanism of similar compounds, it’s plausible that it might inhibit its target enzyme, thereby interrupting dna synthesis . This interruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

Similar compounds like 5-fluorouracil are known to affect pathways related to dna synthesis and repair . By inhibiting thymidylate synthase, these compounds can disrupt the synthesis of thymidine monophosphate (dTMP), a critical component of DNA .

Pharmacokinetics

For instance, 5-fluorouracil has an oral bioavailability of approximately 28 to 100% . It’s also known that the coadministration of certain compounds can significantly increase the bioavailability of similar drugs .

Result of Action

Similar compounds like 5-fluorouracil are known to cause cell death, particularly in rapidly dividing cells such as cancer cells . This is primarily due to the disruption of DNA synthesis, which is critical for cell division .

Action Environment

It’s known that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the patient’s metabolic state, and the specific characteristics of the target cells .

Propriétés

IUPAC Name |

5-fluoro-2-hydroxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKFWYFSEGBWHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50536788 | |

| Record name | 5-Fluoro-2-hydroxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-hydroxybenzenesulfonamide | |

CAS RN |

82020-55-1 | |

| Record name | 5-Fluoro-2-hydroxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

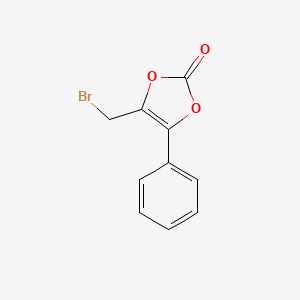

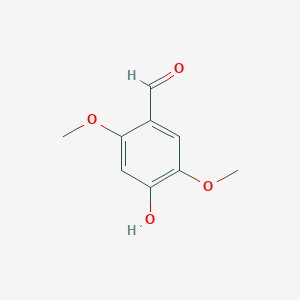

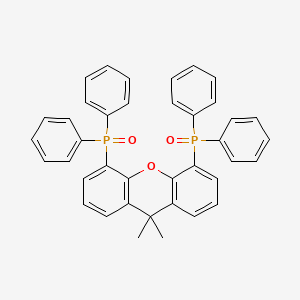

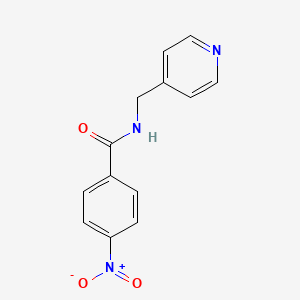

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Bis[[4-(diethylamino)phenyl]methylidene]cyclohexan-1-one](/img/structure/B3057438.png)

![2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3057448.png)

![Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl-](/img/structure/B3057454.png)

![2-{[(4-Methoxybenzyl)oxy]methyl}oxirane](/img/structure/B3057459.png)